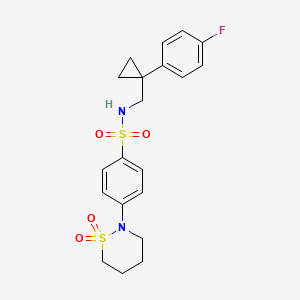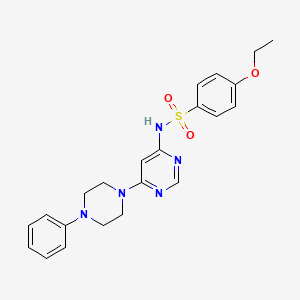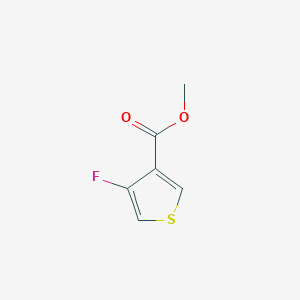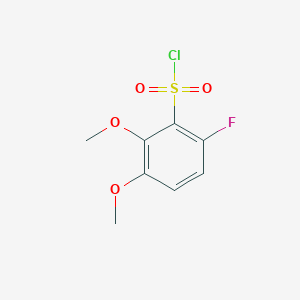![molecular formula C17H19NO4S B2459989 Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 592470-93-4](/img/structure/B2459989.png)
Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate: is an organic compound that belongs to the class of sulfonyl glycinates This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with additional methylphenyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenylamine, 4-methylphenylsulfonyl chloride, and glycine methyl ester.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted glycinates depending on the reagents used.
科学的研究の応用
Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl N-(3-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate
- Methyl N-(3-methylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate
- Methyl N-(3-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycinate
Uniqueness
Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to the presence of both 3-methylphenyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties compared to other similar compounds.
特性
IUPAC Name |
methyl 2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-7-9-16(10-8-13)23(20,21)18(12-17(19)22-3)15-6-4-5-14(2)11-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHGKDLOXJFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2459910.png)

![N-(5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2459912.png)
![3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2459913.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid](/img/structure/B2459916.png)
![Tert-butyl 3-[prop-2-enoyl(propyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2459917.png)
![2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B2459918.png)


![2-phenyl-2-(trifluoromethyl)-2,3,7,8-tetrahydropyrimido[2,1-b][1,3,5]thiadiazin-4(6H)-one](/img/structure/B2459923.png)
![2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B2459925.png)
![[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol](/img/structure/B2459927.png)

